An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid. Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks in synthetic chemistry and as pharmacologically active agents.[1][2] Understanding the physicochemical properties of these compounds is paramount for their effective formulation, handling, and application in research and development.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1217501-52-4 | [3][4] |
| Molecular Formula | C12H18BNO4S | [4] |
| Molecular Weight | 283.15 g/mol | [4] |
| Predicted Boiling Point | 488.5 ± 55.0 °C | [4] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place | [3][4] |
Appearance: While the exact appearance is not specified in the available literature, based on the melting point of a structurally similar compound, 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid (132-136°C), it is expected to be a solid at room temperature.[5]
pKa: The acid dissociation constant (pKa) has not been experimentally determined for this specific compound. For comparison, a model arylboronic acid, 4-methoxybenzeneboronic acid, has a pKa of approximately 9.2.[6] The pKa of boronic acids can be significantly lowered by the presence of polyols due to the formation of boronate esters.[6]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific molecule are not published. However, the following are standard methodologies employed for the characterization of arylboronic acids.
Determination of Melting Point and Thermal Stability
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods to determine the melting point and thermal stability of boronic acids.[7]
General Protocol for DSC:
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A small, accurately weighed sample (typically 1-5 mg) of the boronic acid is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. The melting point is identified as the peak of the endothermic event on the resulting thermogram.
Representative Synthetic Application: Suzuki-Miyaura Coupling
Arylboronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The following is a general protocol adapted from established procedures for this type of reaction.[8]
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a Schlenk flask, under an inert atmosphere (e.g., Argon), add the aryl halide, 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture with stirring (e.g., at 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, a common application for arylboronic acids like the topic compound.
This guide provides a summary of the available physical property data for 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid, alongside standard experimental protocols for characterization and a common synthetic application. As a compound of interest in drug discovery, further experimental determination of its properties is warranted to facilitate its development and application.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chiralen.com [chiralen.com]
- 4. 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid | 1217501-52-4 [amp.chemicalbook.com]
- 5. chemigran.com [chemigran.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]






